N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic organic compound belonging to the 1,4-oxathiine carboxamide family. Its core structure consists of a 5,6-dihydro-1,4-oxathiine ring substituted with a phenyl group at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a naphthalen-2-yl group, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C21H17NO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H17NO4S/c23-21(22-18-11-10-15-6-4-5-9-17(15)14-18)19-20(16-7-2-1-3-8-16)27(24,25)13-12-26-19/h1-11,14H,12-13H2,(H,22,23) |
InChI Key |
HYXARTAQOOOMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where starting materials such as naphthalene derivatives and phenyl-substituted compounds are reacted under controlled conditions to form the oxathiine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide groups to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxathiine ring and the carboxamide group allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several 1,4-oxathiine derivatives, particularly carboxin, oxycarboxin, and N-(4-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide. Key differences lie in substituent groups, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular weights calculated based on structural formulas.
Key Observations:
Substituent Effects: The naphthalen-2-yl group in the target compound introduces a bulky, lipophilic aromatic system, likely reducing water solubility compared to phenyl or chlorophenyl analogs (e.g., oxycarboxin or the N-(4-chlorophenyl) derivative) . This modification may enhance membrane permeability or target-binding affinity in biological systems.
Sulfur Oxidation State: The 4,4-dioxide group in the target compound and oxycarboxin increases polarity compared to unoxidized carboxin, improving solubility in polar solvents. However, the naphthalen-2-yl group counterbalances this effect, likely resulting in intermediate solubility relative to oxycarboxin .
Biological Activity :
- Carboxin and oxycarboxin inhibit succinate dehydrogenase (SDH) in fungi, a mechanism linked to their fungicidal activity . The target compound’s naphthalen-2-yl group may modify SDH binding kinetics or confer activity against resistant fungal strains, though experimental data are lacking.
- The N-(4-chlorophenyl) analog () suggests that electron-withdrawing groups (e.g., Cl) on the aromatic ring could enhance stability or bioactivity, but this remains speculative without direct studies .
Metabolic Considerations :
- Carboxin sulfoxide (a sulfoxide intermediate) is a metabolite of carboxin, highlighting the importance of sulfur oxidation in biodegradation pathways . The target compound’s 4,4-dioxide group may reduce metabolic degradation compared to sulfoxide derivatives, prolonging its half-life .
Research Implications and Gaps
- Agrochemical Potential: The compound’s sulfone group and aromatic substitutions warrant evaluation against fungal pathogens, particularly SDH-resistant strains.
- Synthetic Challenges : The naphthalen-2-yl group may complicate synthesis or purification compared to smaller substituents, necessitating optimized protocols.
- Toxicological Profile : Larger aromatic systems (e.g., naphthalene) often raise concerns about bioaccumulation or ecotoxicity, requiring detailed safety assessments .
Biological Activity
N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article aims to synthesize available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that yield the desired compound in moderate to high purity. The following general steps are involved:
- Formation of Oxathiine Ring : The initial step involves the formation of the oxathiine ring through cyclization reactions.
- Functionalization : Subsequent modifications introduce naphthalene and phenyl groups to achieve the final structure.
- Purification : The compound is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Research has highlighted the anticancer properties of this compound against various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer).
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 8.1 | Induction of apoptosis via caspase activation |
| HepG2 | 10.5 | Cell cycle arrest in G1 phase |
The mechanism by which this compound exerts its anticancer effects includes:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at critical checkpoints.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
Several case studies have been documented that explore the biological activity of similar compounds with structural analogs to N-(naphthalen-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine:
- Study on Anticancer Properties : A recent study evaluated a series of oxathiine derivatives and found that modifications at the phenyl position significantly enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Efficacy Assessment : Another research project focused on the antimicrobial properties of oxathiine derivatives indicated that structural variations could lead to improved efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
